2,4-Dinitrophenyl cyclobutanecarboxylate
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Overview
Description
2,4-Dinitrophenyl cyclobutanecarboxylate is an organic compound that belongs to the class of dinitrophenyl esters. This compound is characterized by the presence of a cyclobutanecarboxylate group attached to a 2,4-dinitrophenyl moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl cyclobutanecarboxylate typically involves the esterification of 2,4-dinitrophenol with cyclobutanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl cyclobutanecarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl cyclobutanecarboxylate.
Hydrolysis: 2,4-dinitrophenol and cyclobutanecarboxylic acid.
Scientific Research Applications
2,4-Dinitrophenyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds through the formation of hydrazones.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-dinitrophenyl cyclobutanecarboxylate involves its interaction with biological molecules through its reactive nitro groups and ester functionality. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which affects cellular energy production. This mechanism is similar to that of other dinitrophenyl compounds, which uncouple oxidative phosphorylation in mitochondria .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.
2,4-Dinitroanisole: Used in the synthesis of dyes and explosives.
Uniqueness: 2,4-Dinitrophenyl cyclobutanecarboxylate is unique due to the presence of the cyclobutanecarboxylate group, which imparts distinct chemical and physical properties compared to other dinitrophenyl derivatives.
Properties
CAS No. |
64461-79-6 |
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Molecular Formula |
C11H10N2O6 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) cyclobutanecarboxylate |
InChI |
InChI=1S/C11H10N2O6/c14-11(7-2-1-3-7)19-10-5-4-8(12(15)16)6-9(10)13(17)18/h4-7H,1-3H2 |
InChI Key |
DQESGJVFNKPNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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